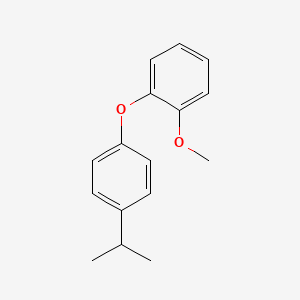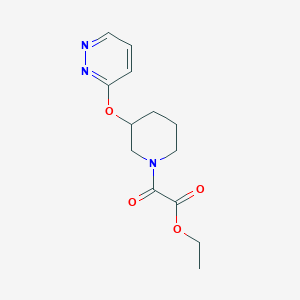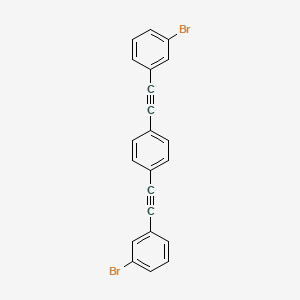
1,4-Bis((3-bromophenyl)ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((3-bromophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12Br2. It is a derivative of benzene, featuring two ethynyl groups each bonded to a 3-bromophenyl group at the 1 and 4 positions of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis((3-bromophenyl)ethynyl)benzene can be synthesized through a series of palladium-catalyzed cross-coupling reactions. One common method involves the use of the Suzuki-Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The general reaction conditions include:
Reagents: 3-bromophenylboronic acid, 1,4-dibromobenzene, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((3-bromophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating (50-70°C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones from the ethynyl groups.
Reduction: Formation of alkanes or alkenes from the ethynyl groups.
Aplicaciones Científicas De Investigación
1,4-Bis((3-bromophenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the synthesis of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique electronic properties.
Liquid Crystals: Applied in the formulation of liquid crystal materials for display technologies.
Mecanismo De Acción
The mechanism of action of 1,4-Bis((3-bromophenyl)ethynyl)benzene primarily involves its ability to participate in π-conjugation and electron delocalization. The ethynyl groups facilitate the formation of extended π-systems, which enhance the compound’s electronic properties. These properties are crucial for its applications in organic electronics and materials science .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but without the bromine atoms, leading to different reactivity and applications.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Similar structure with bromine atoms at different positions, affecting its electronic properties.
Uniqueness
1,4-Bis((3-bromophenyl)ethynyl)benzene is unique due to the presence of bromine atoms at the 3-position of the phenyl rings, which influences its reactivity and electronic properties. This structural feature makes it particularly suitable for specific applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C22H12Br2 |
|---|---|
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
1,4-bis[2-(3-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12Br2/c23-21-5-1-3-19(15-21)13-11-17-7-9-18(10-8-17)12-14-20-4-2-6-22(24)16-20/h1-10,15-16H |
Clave InChI |
OZTZSILVAZLBOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)C#CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


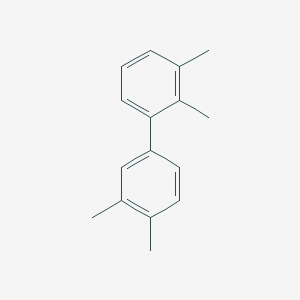
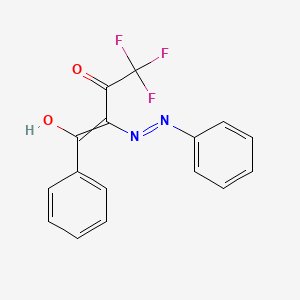
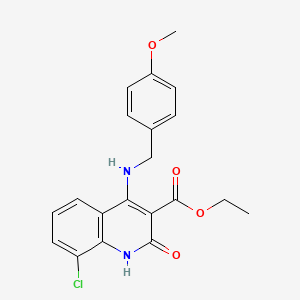

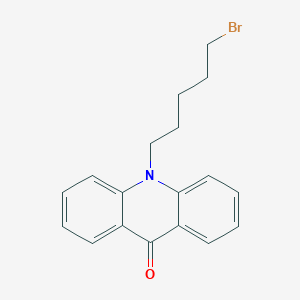
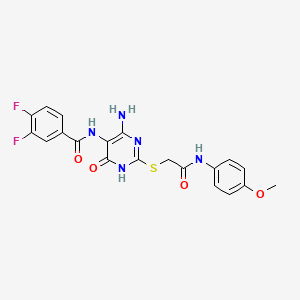
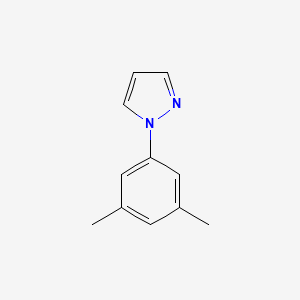
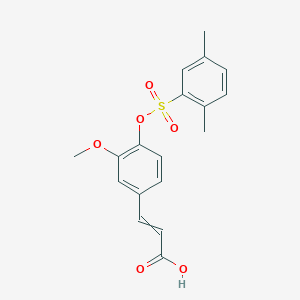
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+](/img/structure/B14117956.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14117961.png)

